molecular formula C16H18ClNO2 B2463039 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol CAS No. 774192-30-2

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol

Cat. No.: B2463039
CAS No.: 774192-30-2
M. Wt: 291.78
InChI Key: HLYKKFJNKCCMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol (CAS 774192-30-2) is an organic compound with the molecular formula C16H18ClNO2 and a molecular weight of 291.78 g/mol . This product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not approved for use in humans, animals, or as a diagnostic agent. The compound is characterized by its structural features, including a phenethylamine backbone substituted with a 2-chlorobenzyl ether group and an ethanolamine side chain . This structure places it in the category of substituted phenethylamines, a class known to include compounds with a wide range of pharmacological activities, such as central nervous system stimulation, monoamine neurotransmitter modulation, and enzyme inhibition . Researchers may investigate this specific molecule for its potential as a building block in synthetic chemistry or as a lead compound in the development of novel bioactive molecules. Handling should be conducted with appropriate safety precautions. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling, storage, and disposal protocols. It is essential to use personal protective equipment, including gloves and eye/face protection, and to work in a well-ventilated area .

Properties

IUPAC Name

2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYKKFJNKCCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form 3-[(2-chlorophenyl)methoxy]benzaldehyde.

    Reductive amination: The intermediate is then subjected to reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Reductive Amination

The compound’s ethanolamine backbone suggests synthesis via reductive amination between a substituted benzaldehyde derivative and 2-aminoethanol. For example:

  • A benzyloxy-substituted aldehyde (e.g., 3-[(2-chlorophenyl)methoxy]benzaldehyde) could react with 2-aminoethanol in the presence of NaBH4_4 or catalytic hydrogenation (H2_2/Pd-C) .

  • Similar methods are described for analogous structures, such as the synthesis of 1-(3-chlorophenyl)-2-aminopropanol derivatives using reductive amination under mild acidic conditions .

Key Conditions :

Reaction ComponentExample Conditions
Reducing AgentNaBH4_4, H2_2/Pd-C
SolventMeOH, EtOH
Temperature25–50°C

Secondary Amine Reactivity

The secondary amine (-NH-CH2_2-) is susceptible to:

  • Alkylation/Acylation :

    • Reacts with alkyl halides (e.g., CH3_3I) or acyl chlorides (e.g., AcCl) in the presence of Cs2_2CO3_3 or Et3_3N .

    • Example: N-methylation using methyl iodide in MeOH at 100°C yields tertiary amine derivatives .

  • Schiff Base Formation :

    • Condensation with aldehydes/ketones forms imines, as seen in hydrazone synthesis .

Hydroxyl Group Transformations

The ethanol -OH group participates in:

  • Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., acetate derivatives) .

  • Oxidation : Potential conversion to a ketone using MnO2_2 or CrO3_3, though steric hindrance from the adjacent amine may limit reactivity .

Benzyloxy Group Cleavage

The 3-[(2-chlorophenyl)methoxy]phenyl moiety undergoes:

  • Hydrogenolysis : Cleavage of the benzyl ether (C-O bond) via H2_2/Pd-C to yield a phenol derivative .

  • Acid/Base Hydrolysis : Requires strong acids (e.g., HBr/AcOH) or bases (e.g., NaOH/EtOH) for ether cleavage .

Electrophilic Aromatic Substitution

The 3-chlorophenyl ring may undergo:

  • Nitration/Sulfonation : Directed by the electron-withdrawing Cl substituent, though reactivity is reduced compared to unsubstituted aromatics .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Biocatalytic Modifications

Enzymatic methods enable enantioselective synthesis or functionalization:

  • Asymmetric Reduction : Rhodotorula sp. cells reduce ketones to chiral alcohols (e.g., (S)-1-(4-methoxyphenyl)ethanol) .

  • Microbial Resolution : Pseudomonas spp. selectively hydrolyze racemic mixtures to isolate enantiopure amines .

Stability and Degradation

  • Oxidative Degradation : Susceptible to peroxide-mediated oxidation at the amine or hydroxyl group .

  • Photolysis : UV exposure may cleave the benzyloxy group or chlorophenyl ring .

Scientific Research Applications

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Enantiomeric Derivatives (S/R-4)

Compounds :

  • (S)-2-(((2-Amino-5-chlorophenyl)(2-chlorophenyl)methyl)amino)ethan-1-ol (S-4)
  • (R)-2-(((2-Amino-5-chlorophenyl)(2-chlorophenyl)methyl)amino)ethan-1-ol (R-4)

Key Differences :

  • Pharmacological Relevance : Synthesized as part of aza-CGP37157–lipoic acid hybrids for Alzheimer’s disease treatment, these enantiomers exhibit stereospecific activity, highlighting the importance of chirality in therapeutic efficacy .

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substituents Biological Target Source
Target Compound C₁₆H₁₇Cl₂NO₂ 2-Chlorophenyl methoxy, ethanolamine Not explicitly reported
S-4/R-4 C₁₄H₁₄Cl₂N₂O Dual chlorophenyl, amino group Alzheimer’s disease targets

Benzyloxy-Substituted Ethanolamines

Compound : 2-(4-(Benzyloxy)-3-(3-methylbut-2-en-1-yl)phenyl)ethan-1-ol (3c)
Key Differences :

  • Substituents : Replaces the chlorophenyl methoxy group with a benzyloxy and prenyl group, increasing hydrophobicity.
  • The absence of chlorine may reduce halogen-bonding interactions compared to the target compound .

Halogen-Substituted Analogs

Compound: 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol Key Differences:

  • Halogen Variations : Bromine (larger atomic radius) and fluorine (higher electronegativity) replace chlorine, altering electronic properties and binding affinities.
  • Applications: No explicit biological data, but halogen tuning could influence solubility and target selectivity .

Table 2: Halogen Effects on Physicochemical Properties

Compound Halogens Molecular Weight LogP (Predicted)
Target Compound Cl (x2) 326.22 g/mol ~3.5
3-Bromo-4-fluoro analog Br, F 248.09 g/mol ~2.8

Chiral Ethanolamine Derivatives

Compound: (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol Key Differences:

  • Substituents : Chloro and fluoro groups at meta positions may enhance selectivity for CNS targets .

Adamantane-Purine Hybrids

Compound: 2-(1-Adamantyl)-1-{3-[(2-chloro-9-isopropyl-9H-purin-6-yl)amino]phenyl}ethan-1-ol (3g) Key Differences:

  • Structural Complexity : Incorporates an adamantane and purine moiety, significantly increasing molecular weight (MW: ~500 g/mol) and rigidity.

Biological Activity

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol, with the chemical formula C16H18ClNO2C_{16}H_{18}ClNO_2 and CAS number 774192-30-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and neuroprotective activities, supported by data tables and case studies.

  • Molecular Weight : 291.77 g/mol
  • Molecular Structure : The compound features a chlorophenyl moiety attached to a methoxy group and an aminoethanol structure, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antibacterial and neuroprotective properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of similar compounds derived from phenolic structures. For instance, derivatives with chloro and methoxy substitutions have shown promising results against multiple bacterial strains.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundE. coli3264
Similar Derivative AS. aureus1632
Similar Derivative BP. aeruginosa816

These findings suggest that the presence of electron-withdrawing groups like chlorine enhances antibacterial potency by affecting the electronic characteristics of the compound, thereby improving its interaction with bacterial membranes .

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have also been evaluated for antifungal activity. A study focused on monomeric alkaloids indicated that modifications in the phenolic structure could significantly enhance antifungal efficacy.

CompoundFungal StrainMIC (µg/mL)
This compoundC. albicans64
Similar Compound CFusarium oxysporum78

The data indicate that structural modifications can lead to varied antifungal activity, emphasizing the importance of chemical structure in determining bioactivity .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the pathophysiology of Alzheimer's disease.

CompoundAChE Inhibition IC50 (µM)BuChE Inhibition IC50 (µM)
This compound0.080.14
Rivastigmine0.100.15

The compound demonstrated significant inhibitory activity against both enzymes, suggesting potential application in treating neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy : A study published in MDPI assessed various derivatives' effectiveness against Helicobacter pylori, showing that modifications led to MIC values as low as 8 µg/mL for certain chlorinated derivatives .
  • Neuroprotective Studies : Research on multitarget-directed ligands indicated that compounds similar to our target showed enhanced binding affinity to neuroprotective sites, potentially reducing amyloid-beta aggregation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol, and how can purity be maximized?

  • Methodology :

  • Step 1 : Begin with a nucleophilic substitution reaction between 3-[(2-chlorophenyl)methoxy]benzyl chloride and 2-aminoethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
  • Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials.
  • Step 3 : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95% purity, C18 column, methanol/water mobile phase) .
  • Key Considerations : Use anhydrous solvents to avoid hydrolysis of the methoxy group.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 7.4–7.2 (aromatic protons), δ 4.5 (OCH₂Ph), δ 3.6–3.4 (NCH₂CH₂OH), and δ 2.8 (NHCH₂) .
  • Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ at m/z 336.1 (calculated for C₁₇H₁₉ClNO₂) .
  • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (60% methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s pharmacological activity across in vitro assays?

  • Strategies :

  • Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to identify non-linear effects, such as hormesis .
  • Structural Analog Comparison : Test analogs (e.g., 2-(methylamino)-1-(4-methylphenyl)ethan-1-ol ) to isolate the role of the 2-chlorophenyl moiety in target binding.
  • Receptor Binding Assays : Use radioligand displacement studies (e.g., for adrenergic or serotonin receptors) to quantify affinity (Kᵢ) and rule off-target effects .

Q. What experimental designs are recommended for studying the compound’s metabolic stability in biological systems?

  • Protocol :

  • In Vitro Microsomal Assay : Incubate the compound (10 µM) with liver microsomes (human/rat) and NADPH for 0–60 min. Terminate reactions with ice-cold acetonitrile, then quantify parent compound degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylation (m/z +16) or demethylation (m/z -14) products .
  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms to assess drug-drug interaction risks .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to β-adrenergic receptors (PDB: 2RH1). Focus on hydrogen bonding between the ethanolamine group and Ser203/Ser207 residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of the ligand-receptor complex (RMSD <2 Å indicates stable binding) .
  • QSAR Modeling : Corinate substituent effects (e.g., Cl vs. F at the phenyl ring) with logP and pKa to optimize bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across solvents?

  • Methodology :

  • Solubility Screening : Use shake-flask method (24 h equilibration) in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis (λmax ~270 nm) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., δTotal ~22 MPa¹/² for DMSO matches experimental solubility >50 mg/mL) .
  • Crystallization Studies : Perform X-ray diffraction (as in ) to determine if polymorphic forms (e.g., amorphous vs. crystalline) affect solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.